molecular formula C26H28O6 B1264175 Maackiaflavanone A

Maackiaflavanone A

Cat. No. B1264175
M. Wt: 436.5 g/mol
InChI Key: SMMHWUYJGIKYEW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maackiaflavanone A is a dihydroxyflavanone that is (2S)-flavanone substituted by hydroxy groups at positions 5 and 2', a methoxy group at position 7, a prenyl group at position 8 and a 6,6-dimethyl-3,6-dihydro-2H-pyran ring fused across positions 4' and 5'. Isolated from the stem barks of Maackia amurensis, it exhibits cytotoxicity against human cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a dihydroxyflavanone and a monomethoxyflavanone.

Scientific Research Applications

Isolation and Structural Characterization

  • Isolation : Maackiaflavanone A was isolated from the roots of Maackia amurensis, a plant known for its diverse bioactive compounds (Matsuura et al., 1994).

Cytotoxic Properties

  • Cytotoxic Activity : Maackiaflavanone A, along with other flavonoids, was tested for cytotoxicity against various human cancer cell lines. It demonstrated significant cytotoxic activity, particularly against the A375S2 cell line (Li et al., 2009).

Antioxidative and Antitumor Effects

  • Antioxidative and Antitumor Effects : Isoflavones isolated from Maackia fauriei, including maackiain (structurally related to Maackiaflavanone A), have shown antioxidative and antitumor effects against human cancer cell lines (Yoon et al., 2016).

Biosynthesis Pathway

  • Biosynthesis in Plants : Studies have demonstrated the biosynthesis of Maackiaflavanone A and related compounds in plants, providing insight into the natural production and potential synthesis pathways of these bioactive flavonoids (Dewick, 1977).

Inhibition of Enzymatic Activity

  • Enzyme Inhibition : Some prenylated flavanones isolated from Maackia amurensis, which include compounds structurally similar to Maackiaflavanone A, have demonstrated inhibition of diacylglycerol acyltransferase, an enzyme important in lipid metabolism (Li et al., 2015).

properties

Product Name

Maackiaflavanone A

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(7-hydroxy-2,2-dimethylchromen-6-yl)-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C26H28O6/c1-14(2)6-7-16-22(30-5)12-19(28)24-20(29)13-23(31-25(16)24)17-10-15-8-9-26(3,4)32-21(15)11-18(17)27/h6,8-12,23,27-28H,7,13H2,1-5H3/t23-/m0/s1

InChI Key

SMMHWUYJGIKYEW-QHCPKHFHSA-N

Isomeric SMILES

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C4C(=C3)C=CC(O4)(C)C)O)O)OC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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